Mexiletine acetate

Vue d'ensemble

Description

Mexiletine acetate is a chemical compound known for its use as an antiarrhythmic agent. It is structurally related to lidocaine and is used to treat ventricular arrhythmias. This compound is a local anesthetic that works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mexiletine acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to produce mexiletine. The final step involves the acetylation of mexiletine to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production process also includes purification steps such as recrystallization and chromatography to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Mexiletine acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation of this compound can produce hydroxylated metabolites.

Reduction: Reduction can yield mexiletine alcohol.

Substitution: Substitution reactions can produce various mexiletine derivatives with different functional groups.

Applications De Recherche Scientifique

Cardiac Applications

1.1 Antiarrhythmic Properties

Mexiletine is classified as a Class 1B antiarrhythmic agent and is primarily used in the management of ventricular arrhythmias. It functions by inhibiting sodium channels, which decreases the rate of rise of action potentials in cardiac tissues. This mechanism leads to a reduction in the effective refractory period (ERP) in Purkinje fibers, thereby stabilizing heart rhythm.

- Clinical Efficacy : Studies indicate that mexiletine suppresses premature ventricular complexes (PVCs) by 80% in 50-60% of patients and prevents reinduction of ventricular tachycardia in 25-30% of cases . In patients with refractory ventricular tachycardia, approximately 20-50% may respond positively to mexiletine alone or in combination with other antiarrhythmic medications .

- Long QT Syndrome : Mexiletine has shown efficacy in treating congenital long QT syndrome type 3 (LQT3), where it counteracts increased late sodium currents, effectively shortening the QT interval . Its role extends to patients with potassium channel-mediated LQT2, providing a useful adjunct to beta-blocker therapy .

| Application | Efficacy Rate | Indications |

|---|---|---|

| Suppression of PVCs | 50-60% | Ventricular arrhythmias |

| Prevention of tachycardia | 25-30% | Reinduction during electrophysiologic testing |

| Treatment of LQT3 | Significant QT shortening | Congenital long QT syndrome |

Neurological Applications

2.1 Chronic Pain Management

Mexiletine has emerged as a potential treatment for neuropathic pain and myotonia associated with certain neuromuscular disorders. Its sodium channel-blocking properties help modulate pain pathways.

- Myotonic Dystrophy : In patients with myotonic dystrophy, mexiletine alleviates muscle pain and severe myotonia, providing significant relief .

- Neuropathic Pain : It has been utilized for chronic neuropathic pain management, although its use is limited due to side effects such as nausea and tremors .

| Condition | Application | Outcome |

|---|---|---|

| Myotonic Dystrophy | Alleviation of muscle pain | Improved quality of life |

| Neuropathic Pain | Pain management | Variable efficacy; side effects noted |

Pharmacological Properties

Mexiletine exhibits high bioavailability (approximately 90%) when administered orally, with a volume of distribution ranging from 5 to 7 L/kg and protein binding around 50-60% . The drug is metabolized primarily via the CYP2D6 pathway, producing metabolites such as meta-hydroxymexiletine (MHM), which have been studied for their pharmacological effects .

Case Studies and Research Findings

Several case studies highlight the effectiveness of mexiletine in different patient populations:

- A study involving 313 patients with refractory ventricular tachyarrhythmias demonstrated that about 30% had favorable outcomes with mexiletine treatment .

- Another investigation assessed the drug's impact on patients with drug-refractory arrhythmias and found that it significantly reduced the burden of spontaneous ventricular arrhythmias .

Mécanisme D'action

Mexiletine acetate exerts its effects by blocking sodium channels in the cardiac cells. This inhibition of sodium channels reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms. The molecular targets of this compound include the voltage-gated sodium channels in the heart, which are crucial for the initiation and conduction of electrical impulses .

Comparaison Avec Des Composés Similaires

Mexiletine acetate is similar to other antiarrhythmic agents such as lidocaine, amiodarone, and propranolol. it has unique properties that distinguish it from these compounds:

Amiodarone: Amiodarone is a class III antiarrhythmic agent with a broader spectrum of action, including potassium channel blocking effects.

Similar Compounds

- Lidocaine

- Amiodarone

- Propranolol

- Flecainide

- Ranolazine

This compound’s unique oral bioavailability and specific action on sodium channels make it a valuable compound in the treatment of ventricular arrhythmias and other medical conditions.

Activité Biologique

Mexiletine acetate is a sodium channel blocker primarily used in the treatment of ventricular arrhythmias. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic applications, particularly in cardiac and neuromuscular disorders. This article will explore the detailed biological activity of this compound, supported by data tables and case studies.

Mexiletine functions as a Class 1B antiarrhythmic agent . It inhibits sodium channels, which are crucial for the initiation and conduction of electrical impulses in cardiac tissues. By blocking these channels, mexiletine reduces the rate of rise of the action potential during Phase 0, leading to a decrease in the effective refractory period (ERP) in Purkinje fibers. Importantly, this effect is less pronounced than the reduction in action potential duration (APD), resulting in an increased ERP/APD ratio .

Key Pharmacological Effects:

- Inhibition of sodium channel protein type 5.

- Agonistic activity on aryl hydrocarbon receptors.

- Minimal impact on resting membrane potential and sinus node automaticity .

Pharmacokinetics

Mexiletine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90% . It has a volume of distribution ranging from 5 to 7 L/kg and exhibits 50-60% protein binding . The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, with significant implications for drug interactions .

| Parameter | Value |

|---|---|

| Bioavailability | 90% |

| Volume of Distribution | 5-7 L/kg |

| Protein Binding | 50-60% |

| Metabolizing Enzymes | CYP2D6, CYP1A2 |

Cardiac Arrhythmias

Mexiletine is predominantly used to manage documented ventricular arrhythmias. Clinical guidelines recommend it as an alternative therapy when other treatments are ineffective or contraindicated .

Neuromuscular Disorders

Recent studies have investigated mexiletine's efficacy in treating conditions such as spinal and bulbar muscular atrophy (SBMA) . A randomized controlled trial indicated that while mexiletine did not significantly restore cold exposure-induced prolongation of distal latencies, it improved grip strength and tongue pressure under cold conditions .

Case Studies

- Spinal and Bulbar Muscular Atrophy (SBMA) Study:

- Phase II Clinical Trial:

Research Findings

Recent advancements have led to the development of phenyl analogues of mexiletine that exhibit enhanced potency and selectivity for sodium channels. For instance, compounds like MexA1 showed increased efficacy for action potential duration shortening while reducing proarrhythmic risks compared to traditional mexiletine .

| Compound | Potency (EC50) | Selectivity |

|---|---|---|

| MexA1 | Comparable to mexiletine | Decreased proarrhythmic liability |

| MexA2-5 | 28.3–134-fold greater than mexiletine | Restored selectivity for I_NaL over I_NaP |

Propriétés

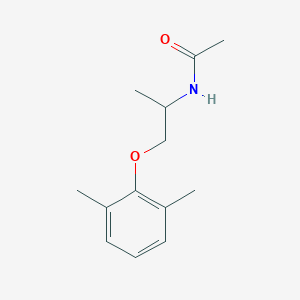

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340814 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91452-27-6 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.